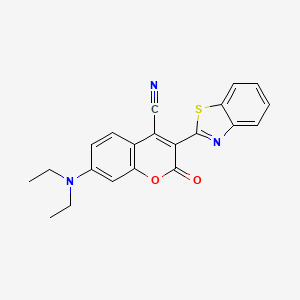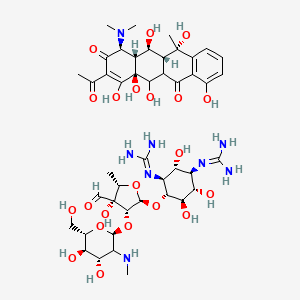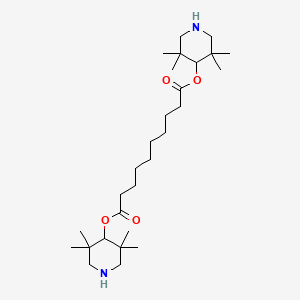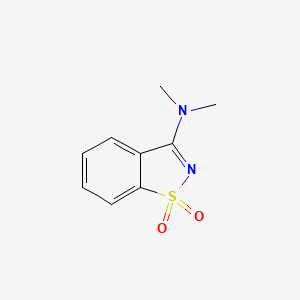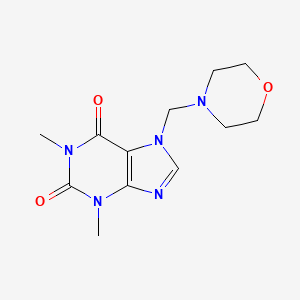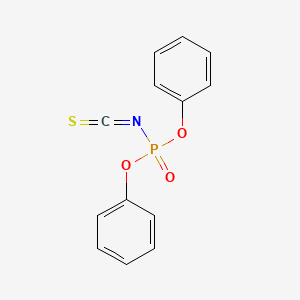![molecular formula C18H26O3 B1209104 (4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one CAS No. 58889-18-2](/img/structure/B1209104.png)
(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML-236C is a member of 2-pyranones, a carbobicyclic compound, a member of hexahydronaphthalenes, a polyketide and a secondary alcohol. It has a role as a fungal metabolite, an anticholesteremic drug, an antilipemic drug, an antiatherosclerotic agent, an antimicrobial agent and an EC 1.1.1.34/EC 1.1.1.88 (hydroxymethylglutaryl-CoA reductase) inhibitor.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The compound (4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one has been associated with antimicrobial properties in scientific research. Specifically, metabolites structurally similar to this compound have been isolated from the aquatic fungus Delitschia corticola, exhibiting antimicrobial activities against various bacteria and fungi (Sun et al., 2011).
Applications in Polyketide Synthesis
This compound is also relevant in the context of polyketides, a class of secondary metabolites produced by microorganisms and plants, known for their diverse structures and biological activities. A study on desert endophytic fungus Paraphoma sp. revealed the production of polyketides, including structures related to this compound, highlighting the potential of these metabolites in various applications (Li et al., 2018).
Cytoprotective Properties
Another research avenue for this compound is its potential in cytoprotection. Compounds with similar structures have been isolated from the wood of Catalpa ovata and have demonstrated cytoprotective effects against oxidative damage in cells, possibly due to their antioxidant properties (Kil et al., 2018).
Propiedades
Número CAS |
58889-18-2 |
|---|---|
Fórmula molecular |
C18H26O3 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C18H26O3/c1-12-6-7-13-4-2-3-5-17(13)16(12)9-8-15-10-14(19)11-18(20)21-15/h4,6-7,12,14-17,19H,2-3,5,8-11H2,1H3/t12-,14+,15+,16-,17-/m0/s1 |
Clave InChI |
NXIASLUNMKAUTN-WFKFIOEPSA-N |
SMILES isomérico |
C[C@H]1C=CC2=CCCC[C@@H]2[C@H]1CC[C@@H]3C[C@H](CC(=O)O3)O |
SMILES |
CC1C=CC2=CCCCC2C1CCC3CC(CC(=O)O3)O |
SMILES canónico |
CC1C=CC2=CCCCC2C1CCC3CC(CC(=O)O3)O |
Otros números CAS |
58889-18-2 |
Sinónimos |
ML 236C ML-236C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



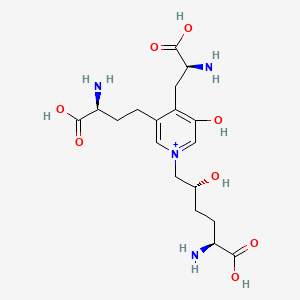
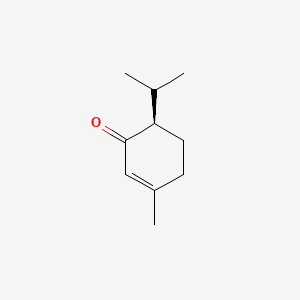
![17-(5,6-Dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B1209023.png)

